High Selectivity of Octahydropyrrolo[3,2-b]pyridine Derivative for FGFR3 Over VEGFR2 as a Type I Kinase Inhibitor
A derivative of the octahydropyrrolo[3,2-b]pyridine scaffold (Asinex-5082) demonstrated a significant improvement in binding selectivity for FGFR3 over VEGFR2 compared to the FDA-approved FGFR inhibitor Erdafitinib. The study used molecular dynamics (MD) simulations and MMPBSA calculations to quantify binding free energy (ΔGbind). Asinex-5082 exhibited a binding free energy of -39.3 kcal/mol with FGFR3, compared to -29.9 kcal/mol for Erdafitinib, a 9.4 kcal/mol advantage [1]. Crucially, Asinex-5082 was unable to bind with VEGFR2, whereas Erdafitinib and other pan-kinase inhibitors often cause side effects due to VEGFR2 inhibition [2]. This differential binding profile is attributed to the saturated, conformationally restricted scaffold of the derivative, which allows it to access the DFG-in conformation of the FGFR3 ATP-binding pocket but prevents it from fitting into the smaller VEGFR2 pocket in the DFG-out conformation [3].
| Evidence Dimension | Binding Free Energy (ΔGbind) to FGFR3 |
|---|---|
| Target Compound Data | -39.3 kcal/mol (for Asinex-5082, an octahydropyrrolo[3,2-b]pyridine derivative) |
| Comparator Or Baseline | Erdafitinib (-29.9 kcal/mol) |
| Quantified Difference | 9.4 kcal/mol advantage for the octahydropyrrolo[3,2-b]pyridine derivative |
| Conditions | Computational study using molecular dynamics (MD) simulations and MMPBSA calculations. |
Why This Matters
For procurement in oncology research programs targeting FGFR3-driven cancers (e.g., bladder cancer), this evidence supports the selection of octahydro-1H-pyrrolo[3,2-b]pyridine as a scaffold capable of yielding inhibitors with a substantially improved selectivity window over a clinically used comparator, thereby reducing the risk of VEGFR2-mediated toxicity.
- [1] Wang, X., Ye, C., Li, E., Xu, L., Lin, W., & Chen, G. (2022). Discovery of octahydropyrrolo [3,2-b] pyridin derivative as a highly selective Type I inhibitor of FGFR3 over VEGFR2 by high-throughput virtual screening. Journal of Cellular Biochemistry, 123(12), 1893-1904. (Binding free energy comparison, Abstract). View Source
- [2] Wang, X., et al. (2022). Discovery of octahydropyrrolo [3,2-b] pyridin derivative as a highly selective Type I inhibitor of FGFR3 over VEGFR2 by high-throughput virtual screening. Journal of Cellular Biochemistry. (Context on VEGFR2 side effects, Introduction). View Source
- [3] Wang, X., et al. (2022). Discovery of octahydropyrrolo [3,2-b] pyridin derivative as a highly selective Type I inhibitor of FGFR3 over VEGFR2 by high-throughput virtual screening. Journal of Cellular Biochemistry. (Mechanism of selectivity, Abstract). View Source
